molecular formula C13H13NO3 B2778979 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester CAS No. 377059-29-5

3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester

Cat. No.: B2778979
CAS No.: 377059-29-5
M. Wt: 231.251
InChI Key: QLSFKTQHGBRXSI-UHFFFAOYSA-N
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Description

3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester (CAS 377059-29-5) is a high-purity isoxazole derivative with a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol, supplied with a minimum purity of 97% . This compound serves as a key chemical intermediate and research tool in medicinal chemistry and drug discovery. Its primary research value lies in its function as an agonist that activates the Wnt/β-catenin signal transduction pathway . The Wnt signaling pathway is a crucial regulatory system involved in various cellular developmental processes, and its dysregulation is implicated in numerous disease states. By acting as a Wnt pathway activator, this isoxazole derivative stabilizes cytoplasmic β-catenin, facilitating its translocation into the nucleus where it functions as a transcriptional activator . This mechanism provides researchers with a valuable tool for investigating potential therapeutic interventions for bone diseases such as osteoporosis, neurodegenerative disorders including Alzheimer's disease, metabolic conditions, and specific dermatological conditions . The ethyl ester functional group enhances the compound's properties as a synthetic building block for further chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound for in vitro studies to further explore the complex biology of the Wnt signaling pathway and its role in disease pathogenesis.

Properties

IUPAC Name

ethyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFKTQHGBRXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of propargyl benzoate with benzoyl chloride in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes alkaline hydrolysis using LiOH in ethanol/water (1:1) at room temperature, yielding the corresponding carboxylic acid. This reaction exemplifies nucleophilic acyl substitution, where hydroxide ion cleaves the ester bond .

Reaction Conditions Reagents Product Yield
RT, overnight, ethanol/waterLiOH (10 equiv)3-o-Tolyl-isoxazole-5-carboxylic acid~65%

Transesterification

The ethyl ester can undergo alcohol exchange under acidic or basic conditions. For example, treatment with methanol and H₂SO₄ would produce the methyl ester analog.

Reaction Conditions Reagents Product
Reflux, 12 h, methanolH₂SO₄ (cat.)3-o-Tolyl-isoxazole-5-carboxylic acid methyl ester

Nucleophilic Acyl Substitution

The ester reacts with nucleophiles like amines to form amides. For instance, treatment with ammonia generates the primary amide:

Reaction Conditions Reagents Product
RT, THFNH₃ (excess)3-o-Tolyl-isoxazole-5-carboxamide

Reduction to Alcohol

The ester group can be reduced to a primary alcohol using LiAlH₄ in dry ether:

Reaction Conditions Reagents Product
0°C to RT, dry etherLiAlH₄ (2 equiv)5-(Hydroxymethyl)-3-o-tolylisoxazole

Electrophilic Aromatic Substitution

The o-tolyl group’s methyl substituent activates the benzene ring toward electrophiles. Nitration or sulfonation would occur para to the methyl group:

Reaction Reagents Product
NitrationHNO₃/H₂SO₄, 50°C3-(2-Methyl-4-nitrophenyl)isoxazole-5-carboxylic acid ethyl ester

Cycloaddition Reactions

The isoxazole ring may participate in dipolar cycloadditions , though specific examples for this compound are not documented. Theoretical reactivity suggests potential with nitrile oxides or alkynes under catalytic conditions .

Weinreb Amide Formation

Conversion to a Weinreb amide facilitates ketone synthesis. Treatment with N,O-dimethylhydroxylamine under standard conditions produces the intermediate :

Reaction Conditions Reagents Product
RT, THFNH₂OMe·HCl, EDCl, DMAP3-o-Tolyl-isoxazole-5-carboxy Weinreb amide

Key Mechanistic Insights

  • Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by the electron-withdrawing isoxazole ring .

  • Electrophilic Substitution : The o-tolyl group directs electrophiles to the para position due to methyl’s +I effect.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol while leaving the isoxazole ring intact.

Comparative Reactivity

Reaction Type Rate Determinants Steric/Electronic Factors
HydrolysisElectron deficiency of carbonyl carbon Isoxazole’s electron-withdrawing effect
TransesterificationAlcohol nucleophilicitySteric hindrance from o-tolyl group
Electrophilic SubstitutionActivating effect of methyl groupOrtho-methyl limits para-selectivity

This compound’s versatility in reactions such as hydrolysis, substitution, and electrophilic modifications underscores its utility in synthesizing bioactive derivatives. Experimental data from ester hydrolysis and analogous transformations provide a robust foundation for further applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit promising antimicrobial properties. A study synthesized several isoxazole compounds, including derivatives similar to 3-o-tolyl-isoxazole-5-carboxylic acid ethyl ester, and evaluated their effectiveness against various bacterial strains. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties
Isoxazole derivatives have been investigated for their anti-inflammatory effects. For instance, compounds with structural similarities to this compound were tested in vitro for their ability to inhibit inflammatory pathways. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .

Enzyme Inhibition Studies

Xanthine Oxidase Inhibition
The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. A related study reported that isoxazole derivatives demonstrated strong inhibitory activity against xanthine oxidase, with some compounds showing IC50 values significantly lower than that of allopurinol, a common treatment for gout. This suggests that this compound could serve as a lead compound for developing new gout therapies .

Mechanistic Insights
Studies have also focused on the mechanisms through which isoxazole derivatives exert their biological effects. For example, molecular docking studies indicated that certain structural features of this compound facilitate strong interactions with target proteins involved in disease pathways. These interactions may enhance the compound's efficacy as a therapeutic agent .

Synthesis and Structural Modifications

Synthetic Routes
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional reflux techniques. These methods have been optimized to improve yield and purity, making the compound more accessible for research applications .

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the isoxazole ring affect biological activity. By systematically altering substituents on the isoxazole structure, researchers have identified key features that enhance potency against specific biological targets.

Data Table: Summary of Key Findings

Application AreaKey FindingsReference
Antimicrobial ActivityComparable efficacy to standard antibiotics
Anti-inflammatory PropertiesSignificant reduction in pro-inflammatory cytokines
Xanthine Oxidase InhibitionIC50 values lower than allopurinol
Synthesis MethodsImproved yield through optimized synthetic routes
Structure-Activity RelationsIdentification of key structural features enhancing potency

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of isoxazole derivatives were synthesized and screened against Escherichia coli and Staphylococcus aureus. Among them, one derivative exhibited an MIC value comparable to norfloxacin, highlighting the potential of this compound as an antimicrobial agent.

Case Study 2: Xanthine Oxidase Inhibitors
In a comparative study of various isoxazole derivatives for xanthine oxidase inhibition, several compounds demonstrated superior activity compared to traditional drugs like allopurinol. This positions this compound as a candidate for further development in gout treatment.

Mechanism of Action

The mechanism of action of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the isoxazole ring.

Comparison with Similar Compounds

Physicochemical and Spectral Data Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (NMR, IR) Yield (%)
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester o-Tolyl (3), COOEt (5) C₁₃H₁₃NO₃ 231.25 (estimated) δ ~8.0 (o-tolyl aromatic H) N/A
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester Benzoyloxymethyl (5), COOEt (3) C₁₄H₁₃NO₅ 275.26 δ 5.45 (CH2O), 1728 cm⁻¹ (C=O) 86
5-Chloro-3-isoxazolecarboxylic acid ethyl ester Cl (5), COOEt (3) C₆H₆ClNO₃ 175.57 δ ~6.8 (isoxazole H), 1725 cm⁻¹ (C=O) N/A
Ethyl 5-methylisoxazole-3-carboxylate Me (5), COOEt (3) C₇H₉NO₃ 155.15 δ 2.4 (Me), 1720 cm⁻¹ (C=O) N/A

Biological Activity

3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester (CAS No. 377059-29-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with ethyl esters in the presence of catalysts or under specific reaction conditions. The synthetic routes can vary, but they often utilize metal-free methods to enhance efficiency and reduce environmental impact .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, a series of indole-isoxazole derivatives were synthesized and evaluated against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The IC50 values for these compounds ranged from 0.7 to 35.2 µM, indicating potent activity against specific cancer types .

Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5aHuh72.3
5rMCF12A>40
5tHCT11620-40

Anti-inflammatory Properties

Isoxazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicated that certain isoxazoles could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of isoxazoles have been evaluated using models such as C. elegans and human fibroblasts. Compounds derived from isoxazoles demonstrated superior antioxidant capabilities compared to standard antioxidants like quercetin, indicating their potential for use in age-related diseases .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and inflammatory pathways. The modulation of these targets can lead to apoptosis in cancer cells and reduced inflammatory responses .

Case Studies

  • Anticancer Study : A study conducted on indole-isoxazole derivatives revealed that compound 5a significantly inhibited cell proliferation in liver cancer cells at low concentrations, demonstrating selective cytotoxicity towards cancerous cells while sparing normal cells .
  • Inflammation Model : In another study, isoxazole derivatives were tested for their ability to modulate inflammatory responses in human cell lines, showing promising results in reducing the expression of inflammatory markers .

Q & A

Basic: What are the recommended synthetic routes for 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves condensation reactions between an isoxazole precursor and o-tolyl-containing reagents. For example, analogous compounds (e.g., ethyl 4-iodo-5-methylisoxazole-3-carboxylate) are synthesized via cyclization of hydroxylamine derivatives with β-keto esters or via halogenation of preformed isoxazole rings . Key factors include:

  • Temperature control (reflux in acetic acid or toluene) to avoid decomposition.
  • Catalyst selection (e.g., sodium acetate for acid-mediated reactions) .
  • Precursor purity : Contaminants in the o-tolyl starting material can lead to side products like regioisomers.

For optimization, use HPLC to monitor reaction progress and recrystallization (e.g., DMF/acetic acid mixtures) for purification .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:
Standard characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR to confirm the ethyl ester (δ ~4.3 ppm, quartet) and o-tolyl methyl group (δ ~2.3 ppm, singlet) .
    • ¹³C NMR to verify the isoxazole ring carbons (δ 95–165 ppm) .
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅NO₃: calc. 245.1052).
  • Elemental analysis for C, H, N content (deviation >0.4% indicates impurities) .

Advanced characterization may involve X-ray crystallography to resolve ambiguities in regiochemistry .

Advanced: How can computational methods predict the reactivity of the ethyl ester group in further functionalization?

Answer:
Density Functional Theory (DFT) calculations can model the ester's electronic environment to predict sites for nucleophilic attack (e.g., hydrolysis or amidation). Key steps:

Optimize the molecular geometry using software like Gaussian.

Calculate Fukui indices to identify electrophilic regions (e.g., carbonyl carbon in the ester) .

Simulate reaction pathways (e.g., base-mediated ester hydrolysis) to assess activation energies.

Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates by UV-Vis) is critical to confirm computational predictions .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar isoxazole derivatives?

Answer:
Discrepancies in biological assays (e.g., enzyme inhibition) often arise from:

  • Impurity profiles : Use LC-MS to detect trace side products that may interfere with assays .
  • Solubility differences : Compare activity in DMSO vs. aqueous buffers; adjust concentrations using Hansen solubility parameters .
  • Receptor polymorphism : Validate target specificity via knockout cell lines or surface plasmon resonance (SPR) binding assays .

For example, ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate showed variable COX-2 inhibition due to solvent-dependent conformational changes .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Scale-up hurdles include:

  • Exothermic side reactions : Use flow chemistry to control temperature and prevent runaway reactions .
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for high-throughput isolation .
  • Stability of intermediates : Stabilize reactive intermediates (e.g., o-tolyl azides) via low-temperature storage (-20°C) .

Document critical quality attributes (CQAs) like particle size (via dynamic light scattering ) and crystallinity (via PXRD ) to ensure batch consistency .

Basic: What safety protocols are essential when handling this compound?

Answer:
Follow general guidelines for organic esters:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (especially during reflux).
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

No specific toxicity data exists, so treat it as a Category 2 irritant under GHS until further studies .

Advanced: How can researchers leverage the o-tolyl group for targeted drug delivery systems?

Answer:
The hydrophobic o-tolyl moiety may enhance blood-brain barrier (BBB) penetration or enable nanoparticle encapsulation :

  • Molecular docking : Screen for affinity to serum albumin or lipid bilayer models .
  • Prodrug design : Link the ester to hydrophilic carriers (e.g., PEG) via pH-sensitive linkers .

For example, lauric acid ethyl ester nanoparticles improved drug uptake in Aedes aegypti studies, suggesting similar strategies for this compound .

Advanced: What analytical techniques differentiate regioisomers in isoxazole derivatives?

Answer:
Regioisomeric ambiguity (e.g., 4- vs. 5-substituted isoxazoles) can be resolved via:

  • NOESY NMR : Correlate spatial proximity between the o-tolyl group and isoxazole protons .
  • IR spectroscopy : Compare carbonyl stretching frequencies (Δν ~20 cm⁻¹ between isomers) .
  • Single-crystal XRD : Definitive proof of regiochemistry via lattice packing analysis .

For example, 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid was confirmed as 4-substituted via XRD .

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